molecular formula C8H8N4S B13878899 5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine

5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13878899
M. Wt: 192.24 g/mol
InChI Key: YFBQMUZQJBTAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyridine-4-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Reaction Conditions:

    Reagents: Pyridine-4-carboxaldehyde, thiosemicarbazide

    Catalyst: Acid (e.g., hydrochloric acid)

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiadiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-4-yl)pyridin-4-amine
  • 3-Methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

5-(Pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of nitrogen and sulfur atoms in the ring structure enhances its reactivity and potential for diverse applications compared to similar compounds that lack the thiadiazole moiety.

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-(pyridin-4-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4S/c9-8-12-11-7(13-8)5-6-1-3-10-4-2-6/h1-4H,5H2,(H2,9,12)

InChI Key

YFBQMUZQJBTAEN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.